Propionyl-CoA Carboxylase Specificity: A 2-Fold Advantage Over Butyryl-CoA in S. coelicolor
In a direct head-to-head comparison using the propionyl-CoA carboxylase (PCC) complex from *Streptomyces coelicolor*, the specificity constant (kcat/Km) for the native substrate propionyl-CoA was 2-fold higher than for the alternative short-chain acyl-CoA substrate butyryl-CoA [1]. Notably, the PCC complex exhibited no detectable activity with acetyl-CoA, underscoring the absolute requirement for the C3 propionyl moiety [1].
| Evidence Dimension | Specificity Constant (kcat/Km) Ratio |
|---|---|
| Target Compound Data | Specificity constant for propionyl-CoA (exact value not provided, only ratio) |
| Comparator Or Baseline | Specificity constant for butyryl-CoA |
| Quantified Difference | 2-fold higher for propionyl-CoA |
| Conditions | In vitro enzyme assay using reconstituted PCC complex from S. coelicolor A3(2) |
Why This Matters
This demonstrates that using butyryl-CoA as a substitute for propionyl-CoA in PCC assays would result in significantly lower catalytic efficiency, compromising the detection and quantification of PCC activity.
- [1] Rodriguez, E., & Gramajo, H. (2002). Kinetic and Structural Analysis of a New Group of Acyl-CoA Carboxylases Found in Streptomyces coelicolor A3(2). Journal of Biological Chemistry, 277(34), 31228-31236. View Source
